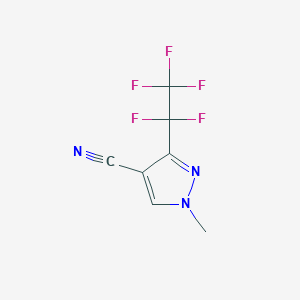

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile

Description

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile is a fluorinated pyrazole derivative characterized by a perfluoroethyl (-CF₂CF₃) substituent at the 3-position and a nitrile (-CN) group at the 4-position of the pyrazole ring. The perfluoroethyl group, being bulkier and more electronegative than trifluoromethyl (-CF₃), may further influence reactivity and biological activity, though experimental data specific to this compound remains sparse.

Propriétés

IUPAC Name |

1-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N3/c1-15-3-4(2-13)5(14-15)6(8,9)7(10,11)12/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBYSLBUMRBQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The final step involves the addition of a carbonitrile group under controlled conditions to yield the desired compound .

Industrial production methods often employ scalable and regioselective synthetic routes to ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping and bromination with NBS (N-bromosuccinimide) are commonly used to achieve the desired functionalization .

Analyse Des Réactions Chimiques

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents used in these reactions include n-butyllithium (n-BuLi), DMF (dimethylformamide), and Pd/C (palladium on carbon) catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile with structurally related pyrazole-4-carbonitrile derivatives:

Key Observations :

- Fluorine Substituents : Trifluoromethyl (-CF₃) and perfluoroethyl (-CF₂CF₃) groups enhance electronegativity and lipophilicity, improving membrane permeability and resistance to metabolic degradation. The perfluoroethyl group’s larger size may sterically hinder interactions compared to -CF₃ .

- Biological Activity: Pyrazole-4-carbonitriles with electron-withdrawing groups (e.g., -CN, -CF₃) exhibit notable bioactivity. For example, Compound A () shows potent anticancer activity (IC₅₀: 0.25 µM), while oxadiazole derivatives () inhibit SDH, a key enzyme in fungal respiration .

Activité Biologique

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities. Its unique structure, characterized by a perfluoroethyl group, enhances its lipophilicity and ability to penetrate cell membranes, which facilitates interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile is . The presence of the perfluoroethyl group significantly influences its reactivity and biological interactions. The compound's lipophilic nature allows it to effectively cross lipid membranes, making it an interesting candidate for pharmacological studies.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. Research indicates that 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile may modulate enzyme activity, which can lead to downstream signaling changes within cells. The binding affinity to various biological targets is influenced by its structural features, particularly the fluorinated groups that enhance its interaction capabilities.

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile exhibits anti-inflammatory and anticancer activities. These properties are attributed to its ability to inhibit specific pathways involved in inflammation and tumor progression.

| Activity | Description |

|---|---|

| Anti-inflammatory | Modulates cytokine release and inhibits inflammatory pathways. |

| Anticancer | Induces apoptosis in cancer cells through specific receptor interactions. |

In Vitro Studies

In vitro studies have demonstrated the compound's potential in reducing cell viability in various cancer cell lines. For instance, a study showed that treatment with 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile led to a significant decrease in proliferation rates of breast cancer cells, suggesting its potential as a therapeutic agent.

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that the compound could inhibit certain kinases involved in cancer signaling pathways. This inhibition was linked to reduced cell migration and invasion capabilities in metastatic cancer models.

Comparative Analysis

To better understand the biological activity of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile | Perfluoroethyl group | Anti-inflammatory, anticancer |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl group | Antifungal activity |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl group | Inhibitory effects on phytopathogenic fungi |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.